molecular formula C6H4ClF3N2O B1461885 6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine CAS No. 1416821-58-3

6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine

Cat. No.: B1461885
CAS No.: 1416821-58-3
M. Wt: 212.56 g/mol
InChI Key: LITNBBZLCLZEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine is a heterocyclic compound with the molecular formula C6H4ClF3N2O and a molecular weight of 212.56 g/mol This compound is characterized by the presence of a pyridazine ring substituted with chloro, methoxy, and trifluoromethyl groups

Preparation Methods

The synthesis of 6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-(trifluoromethyl)pyridazine.

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are optimized to achieve high yields and purity.

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy .

Comparison with Similar Compounds

6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine can be compared with other pyridazine derivatives, such as:

    6-Chloro-3-methoxy-4-methylpyridazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-Chloro-3-methoxy-4-(difluoromethyl)pyridazine: Contains a difluoromethyl group instead of trifluoromethyl, leading to variations in reactivity and stability.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-3-methoxy-4-(trifluoromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c1-13-5-3(6(8,9)10)2-4(7)11-12-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITNBBZLCLZEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.